molecular formula C24H34N6O4 B3013412 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 851942-35-3

8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3013412
CAS No.: 851942-35-3
M. Wt: 470.574
InChI Key: UUSILOCDBOORLN-UHFFFAOYSA-N
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Description

The compound 8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring:

  • A heptyl chain at position 7 of the purine core.
  • 1,3-dimethyl substitutions on the purine ring.
  • A piperazine linker at position 8, modified with a furan-2-carbonyl group.

Its design aligns with purine-dione-based inhibitors targeting enzymes or receptors, as seen in analogs like NCT-501 ().

Properties

IUPAC Name

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O4/c1-4-5-6-7-8-11-30-19(25-21-20(30)23(32)27(3)24(33)26(21)2)17-28-12-14-29(15-13-28)22(31)18-10-9-16-34-18/h9-10,16H,4-8,11-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSILOCDBOORLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-7-heptyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that exhibits potential biological activities due to its unique structural components. This compound features a purine core, which is integral to many biological processes, and its functional groups may influence its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H30N6O4C_{21}H_{30}N_{6}O_{4} with a molecular weight of approximately 442.51 g/mol. The structure includes a purine base fused with a furan ring and a piperazine moiety, enhancing its potential pharmacological properties.

PropertyValue
Molecular FormulaC21H30N6O4
Molecular Weight442.51 g/mol
LogP1.6746
Polar Surface Area72.719 Ų
Hydrogen Bond Acceptors Count9

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit various biological activities:

  • Anticancer Properties : Inhibition of PI3K and B-Raf can lead to reduced cell growth in cancerous tissues.
  • Neuroprotective Effects : Compounds containing piperazine moieties have been associated with neuroprotective activities.
  • Antioxidant Activity : Similar xanthine derivatives show antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of purine derivatives:

  • Study on Xanthine Derivatives : Research published in the Journal of Medicinal Chemistry highlighted that xanthine derivatives could inhibit PI3K, suggesting potential applications in treating cancers .
  • Neuroprotective Studies : Compounds similar to the target compound have demonstrated neuroprotective effects in animal models of neurodegenerative diseases.

Comparative Analysis

To better understand the uniqueness of this compound compared to other purine derivatives, the following table summarizes key structural features and associated biological activities:

Compound NameStructural FeaturesBiological Activity
8-(Ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dioneEthylamino groupCaffeine-like effects
4-(Furan-2-carbonyl)piperazineFuran and piperazinePotential neuroprotective effects
1-Methyl-1H-purine-2,6(3H,7H)-dioneMethyl group at position 1Antioxidant properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The table below summarizes critical structural variations among the target compound and similar purine-dione derivatives:

Compound Name 7-Substituent Piperazine Acyl Group Key Modifications Molecular Weight
Target Compound Heptyl (C7H15) Furan-2-carbonyl Long alkyl chain; heteroaromatic acyl ~535.5 (estimated)
NCT-501 () Isopentyl (C5H11) Cyclopropanecarbonyl Shorter branched alkyl; cyclopropane 417.5
7-Benzyl-8-(4-(3-chlorophenyl)piperazinyl) () Benzyl 3-Chlorophenyl Aromatic substituent; serotonin receptor affinity ~540.9 (estimated)
7-(2,6-Dichlorobenzyl) analog () 2,6-Dichlorobenzyl Furan-2-carbonyl Halogenated aromatic; same acyl group 531.4
Key Observations:
  • 7-Substituent : The heptyl chain in the target compound enhances lipophilicity compared to shorter chains (e.g., isopentyl in NCT-501) or aromatic groups (e.g., benzyl in ). This may improve membrane permeability but reduce aqueous solubility.
NCT-501 ():
  • Target: Potent inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) with IC₅₀ values in the nanomolar range.
  • Selectivity : >100-fold selectivity over ALDH2 and ALDH3A1.
  • Pharmacokinetics : Demonstrated favorable bioavailability in preclinical models, attributed to its balanced lipophilicity (logP ~2.8).
Compound (7-Benzyl derivative):
  • Target : Mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand.
  • Therapeutic Effect : Antidepressant-like activity in forced swim tests (FST) and anxiolytic effects.
Target Compound (Inferred):
  • The heptyl chain may prolong half-life due to increased tissue retention, while the furan-2-carbonyl group could modulate enzyme/receptor affinity. However, without experimental data, activity remains speculative.
Physicochemical Properties:
  • logP : The heptyl substituent likely increases logP (~5–6) versus NCT-501 (~2.8), impacting solubility and blood-brain barrier penetration.
  • Collision Cross-Section (CCS) : Analogous compounds () show CCS values of ~192–208 Ų for [M+H]⁺, suggesting the target may exhibit similar size-related pharmacokinetics.

Q & A

Q. How to design experiments linking this compound to a kinase inhibition hypothesis?

  • Answer :
  • Kinase Profiling : Use PamStation® or kinase-enriched lysates with ATP-Glo assays.
  • Thermal Shift Assays : Identify target kinases by monitoring protein melting temperature shifts upon compound binding .
  • CRISPR Knockout : Validate target relevance by comparing cytotoxicity in wild-type vs. kinase-deficient cell lines .

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